Methyl 4-(isocyanomethyl)benzoate

Übersicht

Beschreibung

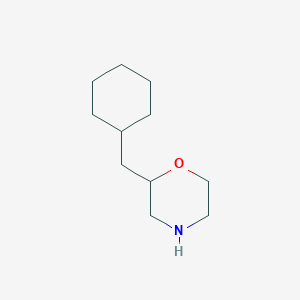

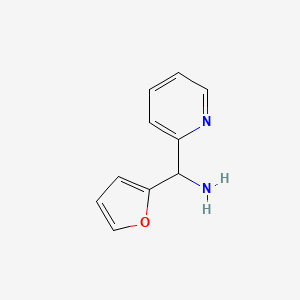

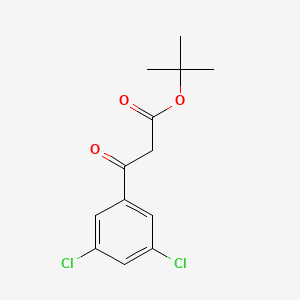

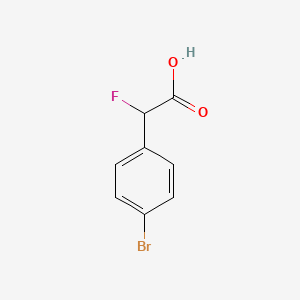

“Methyl 4-(isocyanomethyl)benzoate” is an ester with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . This compound is a solid at room temperature .

Synthesis Analysis

The synthesis of benzoate compounds, including “this compound”, often involves a three-step process: alkylation, esterification, and another alkylation . The synthesis process aims to achieve high total yields, mild conditions, and simple operation .Molecular Structure Analysis

The InChI code for “this compound” is1S/C10H9NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6H,7H2,2H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Wirkmechanismus

The mechanism of action of Methyl 4-(isocyanomethyl)benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several kinases, including Src and Akt, which are involved in cell signaling pathways that regulate cell growth and survival. This compound has also been shown to inhibit the activity of various proteases, which are involved in the breakdown of proteins in the body.

Biochemical and Physiological Effects:

This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using Methyl 4-(isocyanomethyl)benzoate in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Zukünftige Richtungen

There are several future directions for research on Methyl 4-(isocyanomethyl)benzoate, including the development of new drugs based on its chemical structure, the identification of new targets for its inhibitory activity, and the optimization of its pharmacokinetic properties. Additionally, research on the synthesis of this compound and its derivatives may lead to the discovery of new bioactive molecules with potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(isocyanomethyl)benzoate is used in various scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. It has been shown to have anticancer, antifungal, and antibacterial properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block in the synthesis of various bioactive molecules, including kinase inhibitors and protease inhibitors.

Safety and Hazards

“Methyl 4-(isocyanomethyl)benzoate” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Eigenschaften

IUPAC Name |

methyl 4-(isocyanomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6H,7H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCMQCWPEPEXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C[N+]#[C-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.